molecular formula C23H26ClNO2 B1621803 N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride CAS No. 79332-99-3

N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride

Cat. No. B1621803
CAS RN: 79332-99-3
M. Wt: 383.9 g/mol
InChI Key: MRQNIXZECFZNJN-UHFFFAOYSA-N
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Description

N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride, also known as MBPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MBPP is a synthetic compound that belongs to the family of phenethylamines, and it has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride involves its interaction with the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons. N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride binds to the SERT and inhibits its function, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can activate downstream signaling pathways that are involved in mood regulation and neuroprotection.
Biochemical and Physiological Effects:
N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has been found to have several biochemical and physiological effects, including its ability to inhibit the reuptake of serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and cognitive function. Additionally, N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has been shown to have antioxidant and anti-inflammatory properties, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride in lab experiments is its high potency and selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.

Future Directions

There are several future directions for research on N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride, including its potential as a treatment for depression, anxiety, and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Other potential applications of N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride include its use as a research tool for studying the role of serotonin in various physiological processes, as well as its use in the development of new antidepressant and neuroprotective drugs.

Scientific Research Applications

N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of interest is its potential as a treatment for depression and anxiety disorders. N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain and improve mood. Additionally, N-Methyl-3-(2-benzyloxyphenoxy)-3-phenylpropylamine hydrochloride has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

N-methyl-3-phenyl-3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2.ClH/c1-24-17-16-21(20-12-6-3-7-13-20)26-23-15-9-8-14-22(23)25-18-19-10-4-2-5-11-19;/h2-15,21,24H,16-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQNIXZECFZNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000407
Record name 3-[2-(Benzyloxy)phenoxy]-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79332-99-3
Record name Benzenepropanamine, N-methyl-gamma-(2-(phenylmethoxy)phenoxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079332993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Benzyloxy)phenoxy]-N-methyl-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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